molecular formula C10H20FNO B15263797 1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B15263797
M. Wt: 189.27 g/mol
InChI Key: PBBSHPPTYHSRGW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a piperidine ring substituted with dimethyl groups at positions 3 and 5, and a fluoropropanol moiety

Preparation Methods

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Dimethyl Groups:

    Attachment of the Fluoropropanol Moiety: The final step involves the attachment of the fluoropropanol group, which can be done through nucleophilic substitution reactions using fluorinated alcohols.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis to yield different products depending on the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The fluoropropanol moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. The piperidine ring can also play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:

    3-(3,5-Dimethylpiperidin-1-yl)propanoic acid: This compound has a similar piperidine ring but lacks the fluoropropanol moiety.

    1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound features a different substituent on the propanol group, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H20FNO

Molecular Weight

189.27 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C10H20FNO/c1-8-3-9(2)6-12(5-8)7-10(13)4-11/h8-10,13H,3-7H2,1-2H3

InChI Key

PBBSHPPTYHSRGW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC(CF)O)C

Origin of Product

United States

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